molecular formula C16H16N2O5S B2726195 1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide CAS No. 1428374-96-2

1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Cat. No.: B2726195
CAS No.: 1428374-96-2
M. Wt: 348.37
InChI Key: NQYLDLBTLYYUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibitors as Pretreatment for Organophosphate Exposure

Organophosphorus compounds (OPCs) represent a significant health hazard due to their inhibition of acetylcholinesterase (AChE). The administration of reversible AChE inhibitors before OPC exposure can afford better protection against OPCs. Studies comparing the prophylactic efficacy of known AChE inhibitors against a range of OPCs found that compounds like the experimental oxime K-27 showed promising broad-spectrum prophylactic properties, potentially related to their AChE reactivating activity rather than their AChE inhibition (Lorke & Petroianu, 2018).

Antibacterial Activity of Aryl Sulfonamides

Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their promising antibacterial activity. These compounds, found in nature and crucial for life, exhibit pharmacological activities against pathogenic microbes. The synthesis and development of these compounds as potential antibacterial agents are of high interest in medicinal and industrial chemistry (Rathore et al., 2021).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides are significant in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being extensively used for asymmetric N-heterocycle synthesis. This methodology provides access to structurally diverse compounds that are crucial in natural products and therapeutic applications (Philip et al., 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids, is of concern. Investigating important precursors and their microbial degradation pathways is essential for evaluating their environmental fate and effects, highlighting the need for further studies on biodegradation, monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-15(11-8-18(9-11)24(21,22)12-5-6-12)17-13-7-10-3-1-2-4-14(10)23-16(13)20/h1-4,7,11-12H,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYLDLBTLYYUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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